molecular formula C15H23N3O4S B12811033 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide CAS No. 64876-55-7

2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide

Cat. No.: B12811033
CAS No.: 64876-55-7
M. Wt: 341.4 g/mol
InChI Key: PDKAAOCPTMAORX-UHFFFAOYSA-N
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Description

2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl group, a methylbutyl group, an aminosulfonyl group, and a phenylacetamide backbone. Its intricate molecular arrangement makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 1-methylbutylamine, followed by the introduction of the aminosulfonyl group and the phenylacetamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as enhanced efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can lead to more sustainable and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetyl(1-methylpropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
  • 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)propionamide
  • 2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)butyramide

Uniqueness

2-(Acetyl(1-methylbutyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide stands out due to its specific molecular structure, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to achieve.

Properties

CAS No.

64876-55-7

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[acetyl(pentan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H23N3O4S/c1-4-5-11(2)18(12(3)19)10-15(20)17-13-6-8-14(9-7-13)23(16,21)22/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,16,21,22)

InChI Key

PDKAAOCPTMAORX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C

Origin of Product

United States

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